3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
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Overview
Description
3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chloro group and a boronate ester group. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropyridine and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Borylation Reaction: The key step in the synthesis is the borylation reaction, where the boronate ester group is introduced to the pyridine ring.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale borylation reactions using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronate ester group participates in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation and coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate substitution reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biological assays and as a molecular probe .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline group instead of a pyridine ring.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but without the chloro group.
Uniqueness
The uniqueness of 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine lies in its combination of a chloro group and a boronate ester group on the pyridine ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H16BClN2O2 |
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Molecular Weight |
254.52 g/mol |
IUPAC Name |
3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C11H16BClN2O2/c1-10(2)11(3,4)17-12(16-10)7-5-6-15-9(14)8(7)13/h5-6H,1-4H3,(H2,14,15) |
InChI Key |
JPWYOWDXUZEYHM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)N)Cl |
Origin of Product |
United States |
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